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Compound of Interest

Compound Name: Tributyltin azide

Cat. No.: B092828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of tributyltin azide
via a salt metathesis reaction. Tributyltin azide is a vital organotin reagent used in organic

synthesis, particularly for the creation of tetrazoles, which are key intermediates in the

development of pharmaceuticals like angiotensin II receptor antagonists. The primary and most

direct method for its preparation is the nucleophilic substitution reaction between tributyltin

chloride and an alkali metal azide, typically sodium azide[1][2].

Reaction Principle: Salt Metathesis
The synthesis is a classic salt metathesis reaction, also known as a double displacement

reaction, where the azide anion (N₃⁻) from sodium azide displaces the chloride anion from the

tributyltin chloride precursor. The formation of a stable salt byproduct, sodium chloride, which

often precipitates from the reaction medium, helps drive the reaction to completion.

General Reaction Scheme:

(C₄H₉)₃SnCl + NaN₃ → (C₄H₉)₃SnN₃ + NaCl

Physicochemical and Spectroscopic Data
Accurate characterization of the final product is critical. The following tables summarize key

quantitative data for tributyltin azide.
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Table 1: Physical and Chemical Properties of Tributyltin Azide

Property Value Reference

Molecular Formula C₁₂H₂₇N₃Sn [3]

Molar Mass 332.08 g/mol [1][3]

Appearance
Colorless to light yellow liquid

or white solid
[1]

Density 1.212 g/mL [1]

Boiling Point 120 °C at 0.2 mmHg [1]

CAS Number 17846-68-3 [1][3]

Assay (Purity) ≥95.0% [4]

Table 2: Spectroscopic Data for Tributyltin Azide

Spectroscopic Technique
Characteristic Peaks /
Signals

Reference

FTIR (Neat/Film)

~2056 - 2128 cm⁻¹ (strong,

sharp, characteristic azide

N≡N stretch)

[4][5]

¹H NMR (CDCl₃)

Signals corresponding to the

27 protons of the three butyl

groups. Expected chemical

shifts would be in the typical

aliphatic region for butyl

groups attached to tin.

[6][7]

¹³C NMR (CDCl₃)
Four distinct signals for the

butyl group carbons.
[7]

Note: While specific, published NMR spectra for tributyltin azide are not readily available in

the provided search results, the characterization would rely on the appearance of the distinct
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butyl group signals and the disappearance of the starting tributyltin chloride signals.

Experimental Protocols
Two common protocols for the synthesis of tributyltin azide are presented below, differing

primarily in the solvent system and reaction temperature. The choice of method may depend on

available equipment, desired reaction time, and scale.

Protocol 1: Synthesis in a Biphasic
Water/Dichloromethane System
This method is advantageous due to its mild conditions and high reported yield.

Methodology Summary:

Parameter Value Reference

Reactants
Tributyltin chloride, Sodium

azide
[8]

Stoichiometry (NaN₃) ~1.05 equivalents [8]

Solvent
Deionized Water /

Dichloromethane
[8]

Temperature 8 °C [8]

Reaction Time 2 hours [8]

Reported Yield 91.8% [8]

Detailed Procedure:[8]

Preparation: In a reaction vessel equipped with a magnetic stirrer and cooling bath, prepare

a solution of sodium azide (e.g., 4.10 g, 63.0 mmol) in deionized water (13 mL).

Reaction: Cool the sodium azide solution to 8 °C using an ice bath.

Addition: Add tributyltin chloride (e.g., 17.1 mL, ~60.0 mmol) dropwise to the stirred aqueous

solution while maintaining the temperature at 8 °C.
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Stirring: Continue stirring the biphasic mixture vigorously at 8 °C for 2 hours.

Work-up (Extraction): Add dichloromethane (38 mL) to the reaction mixture and stir for an

additional 5 minutes. Transfer the mixture to a separatory funnel and separate the organic

phase.

Washing: Wash the aqueous phase with an additional portion of dichloromethane (13 mL).

Combine the organic phases.

Purification: Wash the combined organic layers sequentially with a 10% aqueous NaCl

solution (13 mL) and deionized water (13 mL).

Drying & Isolation: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying

agent and remove the solvent under reduced pressure to yield tributyltin azide as an oily

product.

Protocol 2: Synthesis in N,N-Dimethylformamide (DMF)
This protocol uses a higher temperature and an organic solvent to facilitate the reaction.

Methodology Summary:

Parameter Value Reference

Reactants
Tributyltin chloride, Sodium

azide
[2]

Stoichiometry (NaN₃) ~2.4 equivalents [2]

Solvent N,N-Dimethylformamide (DMF) [2]

Temperature 70 °C [2]

Reaction Time 12 hours [2]

Purification
Silica Gel Column

Chromatography
[2]

Detailed Procedure:[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b092828?utm_src=pdf-body
https://wap.guidechem.com/question/how-to-prepare-tributyltin-azi-id134214.html
https://wap.guidechem.com/question/how-to-prepare-tributyltin-azi-id134214.html
https://wap.guidechem.com/question/how-to-prepare-tributyltin-azi-id134214.html
https://wap.guidechem.com/question/how-to-prepare-tributyltin-azi-id134214.html
https://wap.guidechem.com/question/how-to-prepare-tributyltin-azi-id134214.html
https://wap.guidechem.com/question/how-to-prepare-tributyltin-azi-id134214.html
https://wap.guidechem.com/question/how-to-prepare-tributyltin-azi-id134214.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: To a three-necked flask equipped with a condenser and nitrogen inlet, add

tributyltin chloride (e.g., 5 mmol) and sodium azide (e.g., 12 mmol).

Reaction: Add DMF (20 mL) to the flask under a nitrogen atmosphere. Heat the mixture to 70

°C and stir for 12 hours.

Cooling & Quenching: After the reaction period, allow the mixture to cool to room

temperature. Pour the reaction mixture into deionized water (30 mL).

Work-up (Extraction): Extract the aqueous mixture with diethyl ether (3 x 20 mL).

Washing: Wash the combined organic layers with saturated brine solution (3 x 20 mL).

Drying: Dry the organic phase over anhydrous magnesium sulfate.

Isolation & Purification: Filter the solution and evaporate the solvent. Purify the crude product

using silica gel column chromatography (eluent: petroleum ether/dichloromethane, 20:1 v/v)

to obtain the final product.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of tributyltin azide via

the aqueous salt metathesis protocol.
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Workflow for Tributyltin Azide Synthesis
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Caption: General workflow for the aqueous synthesis of tributyltin azide.
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Safety and Handling
Critical Safety Notice: Organotin compounds, including tributyltin derivatives, are highly toxic

and should be handled with extreme caution in a well-ventilated fume hood while wearing

appropriate personal protective equipment (PPE), including gloves, lab coat, and safety

goggles[1][9]. Tributyltin chloride has a powerful odor and can cause skin rashes[5]. Azide

compounds are potentially explosive and should be handled with care, avoiding contact with

acids (which can generate highly toxic hydrazoic acid) and heavy metals. Due to the high

toxicity, traditional offline analysis should be minimized where possible, with online

spectroscopic methods like FTIR/Raman being a safer alternative for reaction monitoring[10].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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